BMX-001 free base

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

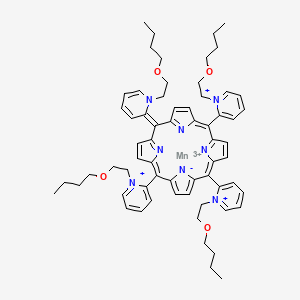

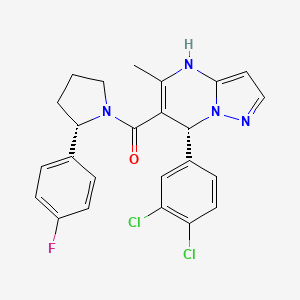

BMX-001 is a MnSOD mimetic. BMX-001 is a third generation, cationic, lipophilic, manganese (Mn) and porphyrin-based mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD), with antioxidant and potential chemoprotective activities. Upon administration, MnSOD mimetic BMX-001 is internalized by cells and mimics the activity of MnSOD by scavenging reactive oxygen species (ROS), such as superoxide anion, hydrogen peroxide, and hydroxyl radical. This prevents oxidative damage to macromolecules such as DNA and minimizes oxygen free radical-related chemotoxicity in normal tissues. This agent was designed to be more lipophilic and less toxic than first and second generation Mn-porphyrin mimetics.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Response in Dermatitis

BMX-001 has shown potential in reducing inflammation in allergic dermatitis. A study by Stover et al. (2016) applied BMX-001 topically in a mouse model of allergic dermatitis. The results demonstrated a significant decrease in scratching behavior and a reduction in cytokine production, suggesting its effectiveness in treating allergic-inflammatory skin diseases.

Neurocognitive Outcomes in High-Grade Glioma Patients

In the treatment of high-grade glioma, a phase 1 study found that BMX-001, combined with radiation therapy and temozolomide, helped maintain and improve neurocognitive function in patients. This was reported by Peters et al. (2022), indicating the potential of BMX-001 as a radioprotectant for normal CNS cells while also acting as a radiosensitizer to cancer cells.

Improvement in Islet Function and Transplantation Outcomes

Bruni et al. (2018) explored the use of BMX-001 in islet transplantation for type 1 diabetes patients. Their study, published in the American Journal of Transplantation, showed that BMX-001 enhanced in vitro viability of islets and improved engraftment outcomes in a murine transplant model, suggesting its potential in improving islet transplantation therapy.

Reduction of Acute Toxicities in Anal Squamous Cell Carcinoma

BMX-001 was tested in a phase I trial for patients with newly diagnosed anal squamous cell carcinoma, combined with radiation therapy and chemotherapy. Lin et al. (2021) found that BMX-001 was safe and reduced acute toxicities, suggesting its feasibility and safety in this clinical setting.

Mitigation of Neurocognitive Deficits in Whole-Brain Radiotherapy

Kirkpatrick et al. (2019) conducted a clinical trial to evaluate the effectiveness of BMX-001 in mitigating neurocognitive deficits associated with whole-brain radiotherapy in patients with numerous brain metastases. The trial, detailed in Neuro-oncology Advances, aimed to determine if BMX-001 could minimize adverse effects while preserving tumor control.

Propiedades

Número CAS |

1379866-50-8 |

|---|---|

Nombre del producto |

BMX-001 free base |

Fórmula molecular |

64H76Cl5MnN8O4 |

Peso molecular |

1253.55 |

Nombre IUPAC |

Manganese(5+), ((2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis(1-(2-butoxyethyl)pyridiniumato))(2-))-, (sp-4-1)- |

InChI |

InChI=1S/C64H76N8O4.5ClH.Mn/c1-5-9-41-73-45-37-69-33-17-13-21-57(69)61-49-25-27-51(65-49)62(58-22-14-18-34-70(58)38-46-74-42-10-6-2)53-29-31-55(67-53)64(60-24-16-20-36-72(60)40-48-76-44-12-8-4)56-32-30-54(68-56)63(52-28-26-50(61)66-52)59-23-15-19-35-71(59)39-47-75-43-11-7-3;;;;;;/h13-36H,5-12,37-48H2,1-4H3;5*1H;/q+2;;;;;;+3/p-5 |

Clave InChI |

FVIXMTYHFFAYDY-UHFFFAOYSA-I |

SMILES |

CCCCOCCN1C=CC=C/C1=C2C3=N/C(C=C3)=C(C4=CC=CC=[N+]4CCOCCCC)\C5=N/C(C=C5)=C(C6=CC=CC=[N+]6CCOCCCC)\C7=CC=C(/C(C8=CC=CC=[N+]8CCOCCCC)=C9C=CC/2=N/9)[N-]7.[Mn+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMX-001; BMX001; BMX 001; MnTnBuOE-3-PyP 5+; manganese butoxyethyl pyridyl porphyrin; manganese (III) ortho N-butoxyethylpyridylporphyrin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)

![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)